1h-[1,3,5]Triazepino[1,7-a]benzimidazole 1h-[1,3,5]Triazepino[1,7-a]benzimidazole
Brand Name: Vulcanchem
CAS No.: 128710-75-8
VCID: VC0167234
InChI: InChI=1S/C10H8N4/c1-2-4-9-8(3-1)13-10-5-11-6-12-7-14(9)10/h1-6H,7H2
SMILES: C1N=CN=CC2=NC3=CC=CC=C3N21
Molecular Formula: C10H8N4
Molecular Weight: 184.202

1h-[1,3,5]Triazepino[1,7-a]benzimidazole

CAS No.: 128710-75-8

Cat. No.: VC0167234

Molecular Formula: C10H8N4

Molecular Weight: 184.202

* For research use only. Not for human or veterinary use.

1h-[1,3,5]Triazepino[1,7-a]benzimidazole - 128710-75-8

Specification

CAS No. 128710-75-8
Molecular Formula C10H8N4
Molecular Weight 184.202
IUPAC Name 1H-[1,3,5]triazepino[1,7-a]benzimidazole
Standard InChI InChI=1S/C10H8N4/c1-2-4-9-8(3-1)13-10-5-11-6-12-7-14(9)10/h1-6H,7H2
Standard InChI Key VLKRASSUDNCJLP-UHFFFAOYSA-N
SMILES C1N=CN=CC2=NC3=CC=CC=C3N21

Introduction

Structural Characteristics and Identification

Molecular Identity and Composition

1H- Triazepino[1,7-a]benzimidazole is a nitrogen-rich heterocyclic compound with the molecular formula C10H8N4 . This compound features a benzimidazole core fused with a seven-membered triazepine ring containing three nitrogen atoms . The structural arrangement creates a planar, rigid framework that contributes to its unique chemical behavior and potential biological interactions.

Chemical Identifiers

The compound can be precisely identified through various standard chemical nomenclature systems and identifiers as detailed in Table 1:

Identifier TypeValue
CAS Number128710-75-8
PubChem CID45078114
IUPAC Name1H- triazepino[1,7-a]benzimidazole
InChIInChI=1S/C10H8N4/c1-2-4-9-8(3-1)13-10-5-11-6-12-7-14(9)10/h1-6H,7H2
InChIKeyVLKRASSUDNCJLP-UHFFFAOYSA-N
SMILESC1N=CN=CC2=NC3=CC=CC=C3N21
DSSTox Substance IDDTXSID60663453

Table 1: Chemical identifiers for 1H- Triazepino[1,7-a]benzimidazole

Physicochemical Properties

Physical Properties

The physicochemical profile of 1H- Triazepino[1,7-a]benzimidazole reveals characteristics that influence its behavior in chemical reactions, biological systems, and potential pharmaceutical applications:

PropertyValueSignificance
Molecular Weight184.20 g/molRelatively low molecular weight, favorable for drug-like properties
Exact Mass184.074896272 DaImportant for mass spectrometric identification
XLogP3-AA1Moderate lipophilicity, potentially good membrane permeability
Hydrogen Bond Donor Count0May affect interactions with biological targets
Hydrogen Bond Acceptor Count2Important for biological recognition processes
Rotatable Bond Count0Rigid structure, potentially high binding specificity
Topological Polar Surface Area42.5 ŲModerate, potentially good cell membrane permeability
Heavy Atom Count14-
Complexity273Relatively complex structure

Table 2: Physicochemical properties of 1H- Triazepino[1,7-a]benzimidazole

Structural Rigidity and Conformational Analysis

The compound exhibits significant structural rigidity due to its fused ring system and absence of rotatable bonds . This conformational constraint potentially enhances its binding specificity to biological targets and may contribute to its potential pharmacological activities. The planar nature of the molecule also facilitates π-π stacking interactions with aromatic residues in proteins and nucleic acids.

Synthetic Methodologies

Cyclocondensation Reactions

One potential approach involves cyclocondensation reactions using o-phenylenediamine with appropriate reagents that can form the triazepine portion of the molecule . This method typically employs specific reaction conditions to facilitate the formation of the seven-membered ring structure.

Ring Expansion Methods

Another synthetic route may involve ring expansion starting from benzimidazole derivatives . This approach typically utilizes reactive intermediates that facilitate the transformation of smaller heterocycles into the desired fused triazepine system.

Related Synthetic Methodologies

The synthesis of related compounds such as triazino[1,2-a]benzimidazole derivatives has been documented. These syntheses typically involve the reaction of benzimidazole precursors with appropriate reagents to form the desired fused heterocyclic system . For instance, the preparation of 2-amino-4-heteryl-3,4-dihydro triazino[1,2-a]benzimidazoles has been achieved through specific synthetic pathways and characterized through various spectroscopic techniques including NMR spectroscopy .

Structural FeatureEffect on Biological Activity
Electron-donating groupsOften enhance anticancer activity
Optimal lipophilicityImproves cellular penetration and activity
Halogen substitutionsCan modulate antimicrobial potency
Heterocyclic substituentsMay target specific biological receptors

Table 3: Key structure-activity relationships in related benzimidazole derivatives

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

For related compounds such as triazinobenzimidazoles, NMR spectroscopy has been crucial in elucidating structural features. The 1H-NMR spectrum typically shows characteristic signals for aromatic protons in the benzimidazole portion and specific patterns for the triazepine ring protons . The 13C-NMR spectrum provides valuable information about the carbon framework, confirming the presence of both aromatic and heterocyclic carbons .

Infrared (IR) Spectroscopy

IR spectroscopy for related compounds reveals characteristic absorption bands associated with the functional groups present in the molecule, including C=N stretching vibrations and aromatic C-H stretching . These spectroscopic signatures are valuable for structural confirmation and purity assessment.

Mass Spectrometry

Mass spectrometry provides critical information for molecular weight confirmation and fragmentation patterns. The exact mass of 1H- Triazepino[1,7-a]benzimidazole (184.074896272 Da) is an important parameter for its characterization using high-resolution mass spectrometry .

Chemical Reactivity

Oxidation and Reduction

The compound may undergo oxidation reactions with typical oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions could potentially be performed using reducing agents like sodium borohydride or lithium aluminum hydride, targeting the C=N bonds present in the structure.

Substitution Reactions

The nitrogen atoms in the triazepine ring and the aromatic system provide potential sites for electrophilic or nucleophilic substitution reactions. These reactions could introduce various functional groups, allowing the synthesis of derivatives with modified properties.

Complexation with Metals

The nitrogen atoms in the structure can potentially coordinate with metal ions, forming complexes that might exhibit interesting catalytic or biological properties. This reactivity pattern is common among nitrogen-rich heterocycles and could be exploited for various applications.

Molecular Interactions

The planar structure of 1H- Triazepino[1,7-a]benzimidazole facilitates π-π stacking interactions with other aromatic systems. Additionally, the nitrogen atoms can participate in hydrogen bonding as acceptors, which may be significant for interactions with biological macromolecules and potential pharmacological applications.

Computational Studies

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